molecular formula C13H16N2O2 B6331669 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile CAS No. 902836-52-6

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

Cat. No.: B6331669
CAS No.: 902836-52-6
M. Wt: 232.28 g/mol
InChI Key: DQDILUBZRNIFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is an organic compound that features a methoxy group, a piperidinyl-oxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzonitrile and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the piperidine and facilitate nucleophilic substitution.

    Nucleophilic Substitution: The deprotonated piperidine attacks the electrophilic carbon of the methoxybenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidinyl-oxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include 3-methoxy-4-formylbenzonitrile or 3-methoxy-4-carboxybenzonitrile.

    Reduction: The major product would be 3-methoxy-4-(piperidin-3-yl-oxy)benzylamine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperidinyl-oxy group may facilitate binding to specific sites, while the methoxy and nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(Piperidin-4-Yl-Oxy)-Benzonitrile: Similar structure but with a different position of the piperidine group.

    4-Methoxy-3-(Piperidin-3-Yl-Oxy)-Benzonitrile: Similar structure but with a different position of the methoxy group.

    3-Methoxy-4-(Morpholin-4-Yl-Oxy)-Benzonitrile: Similar structure but with a morpholine group instead of piperidine.

Uniqueness

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-4-piperidin-3-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDILUBZRNIFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267336
Record name 3-Methoxy-4-(3-piperidinyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-52-6
Record name 3-Methoxy-4-(3-piperidinyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(3-piperidinyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.